Efficacy Superiority in Opioid-Refractory Severe Pain
In a randomized, double-blind, placebo-controlled trial, intrathecal ziconotide produced a mean improvement in Visual Analog Scale of Pain Intensity (VASPI) scores of 53.1%, compared to 18.1% for placebo, in patients with cancer or AIDS who were on a median morphine equivalent dose of 300–600 mg/day, demonstrating clear efficacy where systemic and neuraxial opioids had failed [1].
| Evidence Dimension | Mean percentage change in VASPI score from baseline |
|---|---|
| Target Compound Data | 53.1% improvement (95% CI, 44.0%–62.2%) |
| Comparator Or Baseline | Placebo: 18.1% improvement (95% CI, 4.8%–31.4%) |
| Quantified Difference | Absolute difference of 35.0 percentage points (P < .001) |
| Conditions | Double-blind RCT; N=111 patients with cancer or AIDS and baseline VASPI ≥ 50 mm; IT ziconotide vs. placebo over 5-6 day titration. Patients were taking a median morphine equivalent of 300–600 mg/day. |
Why This Matters
This quantifies ziconotide's ability to achieve clinically significant pain reduction for procurement in conditions fully refractory to high-dose opioids, where opioid dose escalation would be futile.
- [1] Staats PS, Yearwood T, Charapata SG, et al. Intrathecal ziconotide in the treatment of refractory pain in patients with cancer or AIDS: a randomized controlled trial. JAMA. 2004 Jan 7;291(1):63-70. View Source
